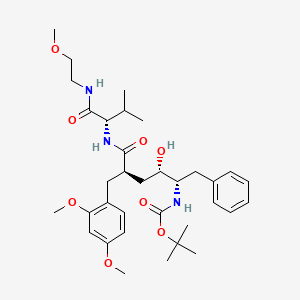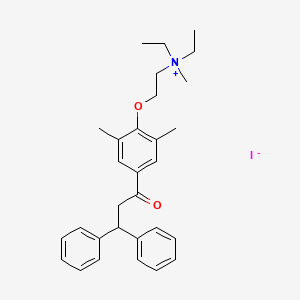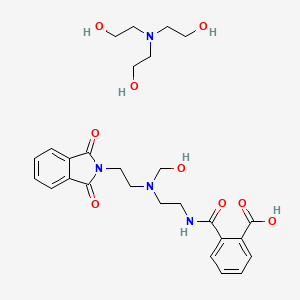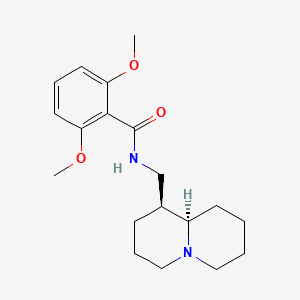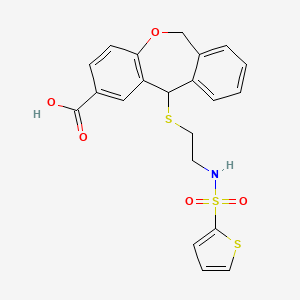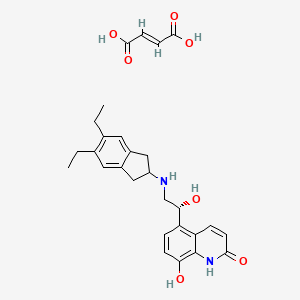
1-Piperazineethanol, 4-(5,6,7,8-tetrahydro-1-naphthyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineethanol, 4-(5,6,7,8-tetrahydro-1-naphthyl)- is a chemical compound with the molecular formula C16H24N2O and a molecular weight of 260.37 . This compound is characterized by the presence of a piperazine ring substituted with an ethanol group and a tetrahydronaphthyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Piperazineethanol, 4-(5,6,7,8-tetrahydro-1-naphthyl)- involves several steps. One common method includes the reaction of piperazine with an appropriate naphthyl derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound.
Chemical Reactions Analysis
1-Piperazineethanol, 4-(5,6,7,8-tetrahydro-1-naphthyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-Piperazineethanol, 4-(5,6,7,8-tetrahydro-1-naphthyl)- is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as its use in drug development for neurological disorders, is ongoing.
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, 4-(5,6,7,8-tetrahydro-1-naphthyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Piperazineethanol, 4-(5,6,7,8-tetrahydro-1-naphthyl)- can be compared with other similar compounds, such as:
Piperazine, 1-(2-hydroxyethyl): This compound has a similar structure but lacks the tetrahydronaphthyl group, resulting in different chemical properties and applications.
1-Naphthalenol, 5,6,7,8-tetrahydro-: This compound shares the tetrahydronaphthyl group but differs in the presence of the piperazine ring.
The uniqueness of 1-Piperazineethanol, 4-(5,6,7,8-tetrahydro-1-naphthyl)- lies in its combined structural features, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
102233-27-2 |
|---|---|
Molecular Formula |
C16H24N2O |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
2-[4-(5,6,7,8-tetrahydronaphthalen-1-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H24N2O/c19-13-12-17-8-10-18(11-9-17)16-7-3-5-14-4-1-2-6-15(14)16/h3,5,7,19H,1-2,4,6,8-13H2 |
InChI Key |
PCUCQCHEUASHEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2N3CCN(CC3)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



